![molecular formula C14H22N2O3 B12851800 tert-Butyl 3a,4,6a,9-tetrahydro-1H,3H-furo[3,4-c]pyrrolo[3,4-d]pyridine-5(6H)-carboxylate](/img/structure/B12851800.png)
tert-Butyl 3a,4,6a,9-tetrahydro-1H,3H-furo[3,4-c]pyrrolo[3,4-d]pyridine-5(6H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3a,4,6a,9-tetrahydro-1H,3H-furo[3,4-c]pyrrolo[3,4-d]pyridine-5(6H)-carboxylate: is a complex organic compound that belongs to the class of fused heterocyclic compounds These compounds are characterized by their unique structural features, which include multiple rings and heteroatoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3a,4,6a,9-tetrahydro-1H,3H-furo[3,4-c]pyrrolo[3,4-d]pyridine-5(6H)-carboxylate typically involves multiple steps. One common method involves the reaction of a suitable pyrrolo[3,4-d]pyridine precursor with tert-butyl furoate under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 3a,4,6a,9-tetrahydro-1H,3H-furo[3,4-c]pyrrolo[3,4-d]pyridine-5(6H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium azide in DMF at elevated temperatures.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl 3a,4,6a,9-tetrahydro-1H,3H-furo[3,4-c]pyrrolo[3,4-d]pyridine-5(6H)-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In the field of biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancer .
Industry
Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of specialty chemicals and intermediates .
Wirkmechanismus
The mechanism of action of tert-Butyl 3a,4,6a,9-tetrahydro-1H,3H-furo[3,4-c]pyrrolo[3,4-d]pyridine-5(6H)-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyldimethylsilyl-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine: This compound shares structural similarities but differs in its specific functional groups and applications.
Magnolin: Another fused heterocyclic compound with different biological activities and applications.
Uniqueness
The uniqueness of tert-Butyl 3a,4,6a,9-tetrahydro-1H,3H-furo[3,4-c]pyrrolo[3,4-d]pyridine-5(6H)-carboxylate lies in its specific structural features and reactivity, which allow for a wide range of applications in various fields. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a versatile compound for research and industrial use .
Eigenschaften
Molekularformel |
C14H22N2O3 |
|---|---|
Molekulargewicht |
266.34 g/mol |
IUPAC-Name |
tert-butyl 3-oxa-7,11-diazatricyclo[7.3.0.01,5]dodec-10-ene-7-carboxylate |
InChI |
InChI=1S/C14H22N2O3/c1-13(2,3)19-12(17)16-5-10-4-15-8-14(10)9-18-7-11(14)6-16/h4,10-11H,5-9H2,1-3H3 |
InChI-Schlüssel |
BYEVEBWAKDTODV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2COCC23CN=CC3C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


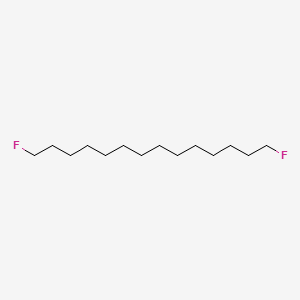
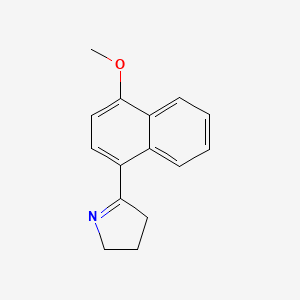
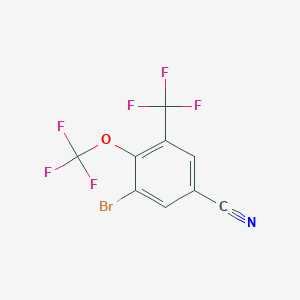
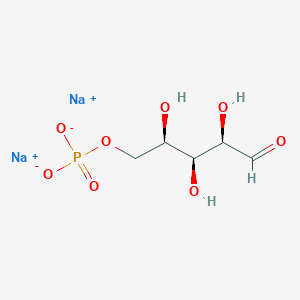
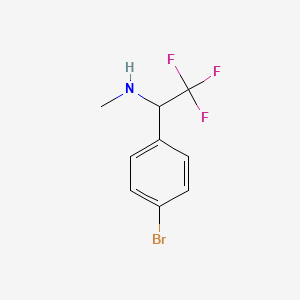

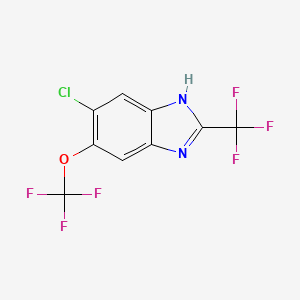
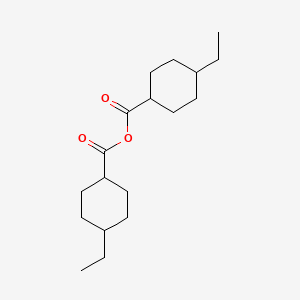
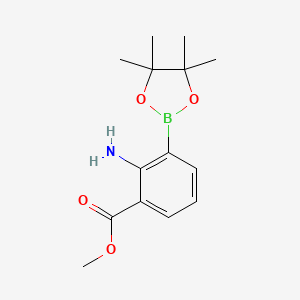
![rel-tert-Butyl ((1R,3s,5S,8r)-8-aminobicyclo[3.2.1]octan-3-yl)carbamate hydrochloride](/img/structure/B12851775.png)
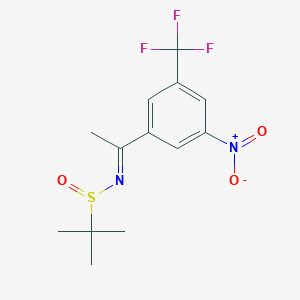
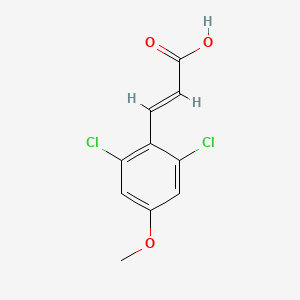
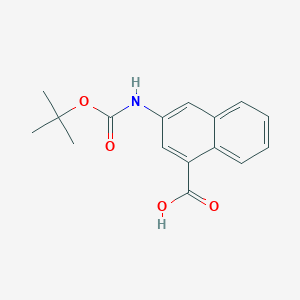
![Benzoic acid, 4-[2-oxo-2-[(phenylmethyl)thio]acetyl]-, methyl ester](/img/structure/B12851814.png)
